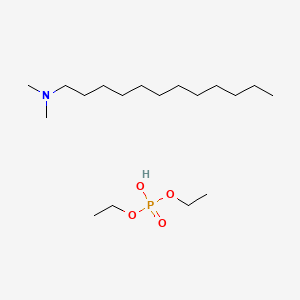
Einecs 229-202-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 229-202-9, also known as disodium metasilicate, is an inorganic compound with the chemical formula Na2SiO3. It is a white, hygroscopic solid that is soluble in water, producing an alkaline solution. Disodium metasilicate is commonly used in various industrial applications due to its properties as a cleaning agent, corrosion inhibitor, and adhesive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium metasilicate can be synthesized by reacting sodium carbonate (Na2CO3) with silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a furnace at temperatures around 1400°C:
Na2CO3+SiO2→Na2SiO3+CO2
Industrial Production Methods: In industrial settings, disodium metasilicate is produced by melting sodium carbonate and silicon dioxide in a furnace. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently ground into a fine powder. This powder is dissolved in water to produce a concentrated solution, which can be further processed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium metasilicate undergoes various chemical reactions, including:
Hydrolysis: In water, it hydrolyzes to form silicic acid and sodium hydroxide.
Na2SiO3+H2O→H2SiO3+2NaOH
Neutralization: It reacts with acids to form silica gel and sodium salts.
Na2SiO3+2HCl→SiO2+2NaCl+H2O
Common Reagents and Conditions:
Reagents: Acids (e.g., hydrochloric acid), water.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products:
Hydrolysis: Silicic acid and sodium hydroxide.
Neutralization: Silica gel and sodium chloride.
Applications De Recherche Scientifique
Disodium metasilicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, water treatment, and as a corrosion inhibitor in metal cleaning processes.
Mécanisme D'action
The mechanism of action of disodium metasilicate involves its ability to hydrolyze in water, producing an alkaline solution. This alkaline environment can disrupt the cell walls of microorganisms, leading to their destruction. Additionally, the compound’s ability to form silica gel upon reaction with acids makes it useful in various industrial applications, such as water treatment and corrosion inhibition.
Comparaison Avec Des Composés Similaires
Disodium metasilicate can be compared with other silicate compounds, such as sodium silicate (Na2SiO3) and sodium orthosilicate (Na4SiO4). While all these compounds share similar chemical properties, disodium metasilicate is unique in its specific applications and reactivity. For example:
Sodium Silicate: Commonly used in the production of adhesives and sealants.
Sodium Orthosilicate: Used as a corrosion inhibitor and in the production of ceramics.
Disodium metasilicate stands out due to its versatility and effectiveness in various industrial and scientific applications.
Propriétés
Numéro CAS |
6428-00-8 |
|---|---|
Formule moléculaire |
C18H42NO4P |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
diethyl hydrogen phosphate;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C4H11O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-3-7-9(5,6)8-4-2/h4-14H2,1-3H3;3-4H2,1-2H3,(H,5,6) |
Clé InChI |
OPWRMKRLIONGIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)C.CCOP(=O)(O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


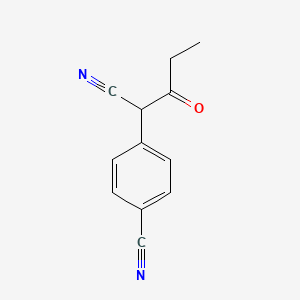
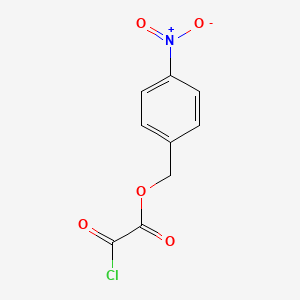
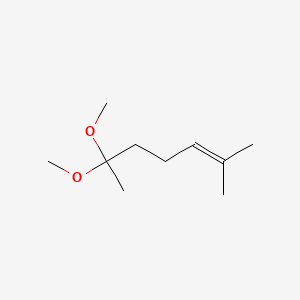
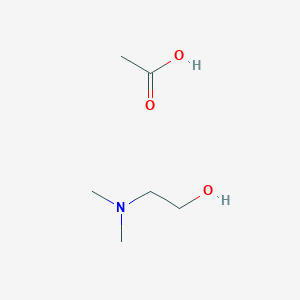



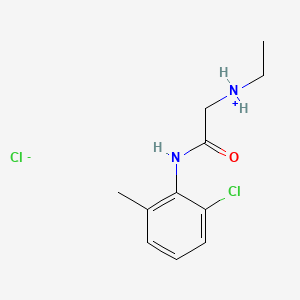
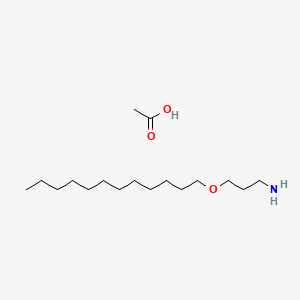
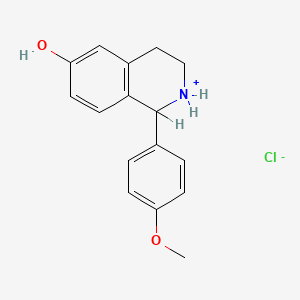
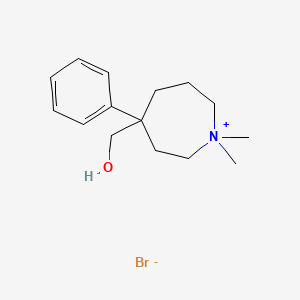

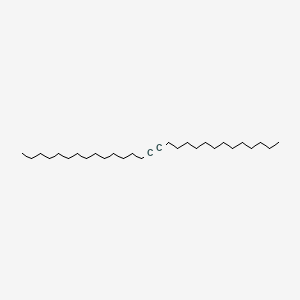
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
